(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
CAS No.: 1315054-87-5
Cat. No.: VC0090241
Molecular Formula: C7H14N2O2
Molecular Weight: 158.201
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1315054-87-5 |
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Molecular Formula | C7H14N2O2 |
Molecular Weight | 158.201 |
IUPAC Name | (3R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
Standard InChI | InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m1/s1 |
Standard InChI Key | UKRFCLBYZOKZQJ-ZCFIWIBFSA-N |
SMILES | CN(C)C(=O)N1CCC(C1)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS: 1315054-87-5) is characterized by its five-membered pyrrolidine ring with a hydroxyl group in the R configuration at the 3-position and a dimethylcarboxamide functional group at the nitrogen in position 1 . This structure gives the compound unique chemical and biological properties that distinguish it from other related molecules.
The compound can be represented by several chemical identifiers:
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IUPAC Name: (3R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
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Molecular Formula: C₇H₁₄N₂O₂
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Standard InChI: InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m1/s1
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Standard InChIKey: UKRFCLBYZOKZQJ-ZCFIWIBFSA-N
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SMILES Notation: CN(C)C(=O)N1CCC(C1)O
Physical and Chemical Properties
The physical and chemical properties of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide are summarized in the following table:
The compound contains two key functional groups that define its reactivity profile: the hydroxyl group at the 3-position and the dimethylcarboxamide group at the nitrogen atom. The hydroxyl group can participate in hydrogen bonding and undergo various chemical transformations such as oxidation, substitution, and esterification reactions. The carboxamide group contributes to the compound's polarity and its ability to form hydrogen bonds with biological targets, potentially influencing its pharmacological properties.
Stereochemistry
The stereochemistry of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a critical aspect of its structure and potential biological activity. The compound features a stereogenic center at the 3-position where the hydroxyl group is attached, with the R configuration distinguishing it from its enantiomer, (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS: 1305322-89-7) .
This stereochemical distinction is reflected in their respective InChI Keys: UKRFCLBYZOKZQJ-ZCFIWIBFSA-N for the R-enantiomer and UKRFCLBYZOKZQJ-LURJTMIESA-N for the S-enantiomer. The stereochemical configuration can significantly impact the compound's biological activity, as stereoselectivity often plays a crucial role in molecular recognition processes in biological systems.
Research on related pyrrolidine derivatives has demonstrated that stereochemistry can profoundly influence biological activity. For instance, studies on 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have shown that the (2S,3R) configuration of the pyrrolidine ring is favorable for androgen receptor antagonistic activity . While this specific finding pertains to structurally different compounds, it highlights the importance of stereochemistry in determining the biological properties of pyrrolidine derivatives.
Chemical Reactions and Reactivity
The functional groups present in (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide confer specific reactivity patterns that are important for understanding its chemical behavior and potential applications.
Reactions of the Hydroxyl Group
The hydroxyl group at the 3-position can participate in various chemical transformations:
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Oxidation reactions: The secondary alcohol can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Dess-Martin periodinane.
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Substitution reactions: The hydroxyl group can be replaced with other functional groups:
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Halogenation to form alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)
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Esterification with carboxylic acids or acid anhydrides to form esters
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Etherification to form ethers through Williamson ether synthesis
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Elimination reactions: Under appropriate conditions, the hydroxyl group can be eliminated to form a double bond in the pyrrolidine ring.
Reactions of the Carboxamide Group
The dimethylcarboxamide group, while generally less reactive than the hydroxyl group, can also undergo specific transformations:
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Hydrolysis under strong acidic or basic conditions to form carboxylic acids
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Reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form amines
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Transamidation reactions to exchange the dimethylamino group with other amines
The reactivity profile of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide makes it a versatile building block in organic synthesis, allowing for selective modifications to create derivatives with potentially enhanced biological activity or specific physicochemical properties.
Comparison with Related Compounds
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide belongs to a family of substituted pyrrolidine derivatives that share structural similarities but differ in their stereochemistry, substitution patterns, or functional groups. Comparing this compound with its structural analogs provides insights into structure-activity relationships and highlights its unique characteristics.
Comparison with Stereoisomers and Structural Analogs
A direct comparison with its enantiomer, (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS: 1305322-89-7), reveals identical atomic connectivity and physical properties but different three-dimensional arrangements . This stereochemical difference can significantly impact interactions with chiral biological targets such as enzymes and receptors.
The following table provides a comparison of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide with selected structural analogs:
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